molecular formula C11H12N2S B11899183 2-Ethyl-3-(methylthio)quinoxaline CAS No. 658686-48-7

2-Ethyl-3-(methylthio)quinoxaline

Cat. No.: B11899183
CAS No.: 658686-48-7
M. Wt: 204.29 g/mol
InChI Key: YFTAYLXARBHVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-3-(methylthio)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture . The presence of an ethyl group at the second position and a methylthio group at the third position of the quinoxaline ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-(methylthio)quinoxaline can be achieved through several methods. One common approach involves the reaction of 2-ethylquinoxaline with methylthiol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Another method involves the use of 2-bromo-methyl-3,4-dihydro-3-oxoquinoxaline, which reacts with sodium methylthiolate in methanol to yield this compound . This method is advantageous due to its high yield and relatively mild reaction conditions.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high throughput. The use of transition-metal-free catalysis has gained popularity due to its eco-friendly nature and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-(methylthio)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Ethyl-3-(methylthio)quinoxaline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(methylthio)quinoxaline
  • 2-Ethyl-3-(ethylthio)quinoxaline
  • 2-Phenyl-3-(methylthio)quinoxaline

Uniqueness

2-Ethyl-3-(methylthio)quinoxaline is unique due to the presence of both an ethyl group and a methylthio group, which impart distinct chemical reactivity and biological activity compared to its analogs. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

CAS No.

658686-48-7

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

2-ethyl-3-methylsulfanylquinoxaline

InChI

InChI=1S/C11H12N2S/c1-3-8-11(14-2)13-10-7-5-4-6-9(10)12-8/h4-7H,3H2,1-2H3

InChI Key

YFTAYLXARBHVMV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2N=C1SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.